Product packaging for Benz(c)acridine-7-carboxaldehyde(Cat. No.:CAS No. 3301-75-5)

Benz(c)acridine-7-carboxaldehyde

Cat. No.: B15341230
CAS No.: 3301-75-5
M. Wt: 257.3 g/mol
InChI Key: HKQQQSBJRUTJNW-UHFFFAOYSA-N
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Description

Significance of Acridine (B1665455) Scaffolds in Contemporary Chemical and Biological Research

The broader family of acridines, of which Benz(c)acridine-7-carboxaldehyde is a member, holds a prominent position in scientific research. Their planar tricyclic structure is a key feature that underpins many of their applications. ontosight.ai

One of the most well-documented roles of acridine scaffolds is as DNA intercalators . Their flat aromatic rings can insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This interaction can disrupt DNA replication and transcription processes, leading to cytotoxic effects. This property has been extensively exploited in the development of anticancer agents . nih.govnih.gov Furthermore, some acridine derivatives act as topoisomerase inhibitors . nih.govnih.gov Topoisomerases are enzymes that regulate the topology of DNA, and their inhibition can lead to cell death, making them a key target in cancer therapy. nih.govnih.gov

The inherent fluorescent properties of the acridine nucleus make these compounds valuable as fluorescent probes . rsc.orgmdpi.comrsc.org They can be designed to exhibit changes in their fluorescence emission in response to specific biological analytes or changes in their microenvironment, such as polarity and viscosity. rsc.orgrsc.org This has led to their use in biological imaging to visualize cellular components and monitor dynamic processes within living cells. mdpi.comrsc.org For instance, acridone-based probes have been developed for sensing nitric oxide. nih.gov

Beyond the biological realm, the photophysical properties of acridines have found applications in materials science . Their strong fluorescence and stability make them suitable for use in the development of dyes and other functional materials. nih.gov

Overview of Benzacridine Derivatives in Diverse Scientific Contexts

The fusion of a benzene (B151609) ring to the acridine core, forming benzacridine, gives rise to a class of compounds with an expanded aromatic system and often enhanced or modified properties compared to their parent acridines.

In medicinal chemistry , benzacridine derivatives are considered privileged scaffolds, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.govnih.govmdpi.commdpi.com They have been investigated for a range of therapeutic applications, building upon the DNA intercalating and topoisomerase inhibiting properties of the acridine core. ontosight.ainih.gov The study of structure-activity relationships in various benzacridine derivatives helps in the design of more potent and selective drug candidates. nih.gov

The application of benzacridine derivatives extends to materials science , where their unique electronic and photophysical properties are of interest. The formation of green-colored benzacridine derivatives from the reaction of chlorogenic acid with amino acids has been noted, suggesting potential applications as natural product-based colorants. mdpi.comresearchgate.netresearchgate.net

Furthermore, benzacridine derivatives have been explored as environmental probes . Their fluorescence sensitivity to their surroundings allows for the development of sensors for detecting specific analytes in environmental samples. nih.govresearchgate.net For example, a tetrahydroacridine-type fluorescent probe has been successfully synthesized for the rapid and specific detection of hydrazine (B178648) (N₂H₄) in soil and water samples. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11NO B15341230 Benz(c)acridine-7-carboxaldehyde CAS No. 3301-75-5

Properties

CAS No.

3301-75-5

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

benzo[c]acridine-7-carbaldehyde

InChI

InChI=1S/C18H11NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-11H

InChI Key

HKQQQSBJRUTJNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benz C Acridine 7 Carboxaldehyde

Established Synthetic Pathways for the Benz(c)acridine Skeleton

The formation of the benz(c)acridine skeleton can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods primarily include multi-component condensation reactions, cyclization and annulation strategies, and transition metal-catalyzed cross-coupling reactions.

Multi-component Condensation Reactions for Acridine (B1665455) Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying purification. The synthesis of the benz(c)acridine core has been effectively accomplished using such strategies.

A notable example involves the one-pot, three-component condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and dimedone. scielo.org.mx This reaction, often catalyzed by an acid, proceeds through a series of tandem reactions. The process is initiated by a Knoevenagel condensation between the aldehyde and dimedone, which then undergoes a Michael addition with 1-naphthylamine. Subsequent cyclization and dehydration lead to the formation of the tetrahydrobenzo[c]acridin-8(9H)-one skeleton. scielo.org.mx Various catalysts, including sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), have been employed to promote this reaction under solvent-free conditions, offering high yields and environmentally friendly protocols. scielo.org.mx

Reactant 1Reactant 2Reactant 3CatalystProductRef
Aromatic Aldehyde1-NaphthylamineDimedoneSBA-Pr-SO3HTetrahydrobenzo[c]acridin-8(9H)-one scielo.org.mx

Cyclization and Annulation Strategies

Classical named reactions and modern annulation techniques provide robust pathways to the benz(c)acridine framework.

The Friedländer annulation is a widely used method for the synthesis of quinolines and, by extension, acridines. An efficient sequential double-annulation strategy has been developed for the synthesis of unsymmetrical acridines. This protocol involves a modified Friedländer annulation followed by a base-mediated benzannulation with acrylates serving as Michael acceptors, allowing for the regiodefined assembly of the acridine core in high yields. organic-chemistry.org

The Bernthsen acridine synthesis offers another route, involving the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). rsc.orgnih.gov While effective, this method often requires harsh conditions. The use of polyphosphoric acid can lower the reaction temperature, albeit sometimes with reduced yields. rsc.org

Reaction NameReactantsConditionsProductRef
Friedländer Annulationo-aminoaryl aldehyde/ketone, methylene-activated compoundAcid or base catalysisQuinolines/Acridines organic-chemistry.org
Bernthsen Acridine SynthesisDiarylamine, Carboxylic AcidZinc Chloride, 200-270 °C9-Substituted Acridine rsc.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition metal catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts have been instrumental in the construction of the benz(c)acridine skeleton.

Copper-catalyzed methods also provide an efficient means to synthesize acridines. Tandem cyclization reactions between arylboronic acids and anthranils, catalyzed by copper, have been established. This one-pot protocol proceeds under precious-metal-free conditions and demonstrates good functional group tolerance, affording a variety of acridines in moderate to good yields.

Specific Synthesis of Benz(c)acridine-7-carboxaldehyde

The introduction of a carboxaldehyde group at the 7-position of the benz(c)acridine skeleton can be approached through direct formylation or by the chemical transformation of a suitable precursor.

Formylation and Aldehyde Introduction Approaches

Direct formylation of the pre-formed benz(c)acridine ring is a potential route. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.org It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group. The success of this reaction is dependent on the electron density of the aromatic substrate. While direct application to benz(c)acridine to yield the 7-carboxaldehyde is not extensively detailed in readily available literature, it remains a plausible synthetic strategy.

Another approach is the Duff reaction , which involves the formylation of activated aromatic compounds using hexamine. This method is generally suitable for phenols and other electron-rich systems.

Precursor Design and Intermediate Derivations

A more strategically controlled synthesis involves the preparation of a benz(c)acridine derivative that can be readily converted to the 7-carboxaldehyde.

A key precursor is 7-methylbenz[c]acridine . The synthesis of this compound and its derivatives has been reported. scielo.org.mxnih.gov The methyl group at the 7-position can then be oxidized to the corresponding aldehyde. Various oxidizing agents can be employed for the conversion of an aryl methyl group to an aldehyde, including selenium dioxide or chromium-based reagents. Photo-oxidation of 7-methylbenz[c]acridine in methanol (B129727) has been shown to yield other oxidized products, indicating the reactivity of this position. rsc.org

Another viable precursor is Benz(c)acridine-7-carbonitrile . This nitrile derivative can be synthesized through methods such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation of a suitable halo-benz(c)acridine. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, would yield the desired carboxaldehyde.

The following table summarizes the potential precursor-based approaches:

PrecursorIntermediate StepReagentsProduct
7-Methylbenz[c]acridineOxidatione.g., SeO₂, CrO₃This compound
7-Halo-benz(c)acridineCyanatione.g., CuCN, Pd catalyst + CN sourceBenz(c)acridine-7-carbonitrile
Benz(c)acridine-7-carbonitrileHydrolysisH₃O⁺ or OH⁻This compound

Functionalization and Derivatization Reactions

The reactivity of the carboxaldehyde group is central to the derivatization of this compound. Standard aldehyde chemistry can be employed to introduce new functional groups and molecular architectures.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, Benz(c)acridine-7-carboxylic acid. This transformation is a fundamental process in organic synthesis, converting the electrophilic aldehyde into a versatile carboxylic acid moiety, which can then participate in further reactions such as esterification or amidation.

A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective reagents. youtube.com The choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions on the sensitive polycyclic aromatic system. For instance, sodium perborate (B1237305) in acetic acid is an effective reagent for converting aromatic aldehydes to carboxylic acids. organic-chemistry.org Another method involves using hydrogen peroxide as the oxidant, which can be catalyzed by various systems, including selenium-containing catalysts in water, presenting an eco-friendly protocol. mdpi.com The use of N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant also provides a mild, metal-free pathway for the aerobic oxidation of aldehydes. organic-chemistry.org

Common Reagents for Aldehyde Oxidation

Reagent/SystemConditionsKey Features
Potassium Permanganate (KMnO₄)Basic conditions, followed by acid workupStrong, inexpensive oxidant. youtube.com
Sodium Perborate (NaBO₃)Acetic AcidEffective for aromatic aldehydes. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) / Selenium CatalystAqueous mediumGreen, eco-friendly method. mdpi.com
N-Hydroxyphthalimide (NHPI) / O₂Organic solvent or waterMetal-free, organocatalytic aerobic oxidation. organic-chemistry.org
Pyridinium Chlorochromate (PCC) / H₅IO₆AcetonitrileCatalytic PCC with a co-oxidant. organic-chemistry.org

The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack by nitrogen-containing compounds. This reactivity allows for the straightforward synthesis of imine (Schiff base) and oxime derivatives, which are valuable intermediates and can possess their own biological activities.

The reaction with a primary amine (R-NH₂) leads to the formation of an N-substituted imine. This condensation reaction typically occurs under mild heating with the removal of water, often catalyzed by a trace amount of acid. Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. These transformations are fundamental in carbonyl chemistry and are widely used to modify heterocyclic aldehydes.

Condensation Reactions of this compound

ReactantProduct TypeGeneral Structure of Product
Primary Amine (R-NH₂)Imine (Schiff Base)Benz(c)acridin-7-yl-CH=N-R
Hydroxylamine (NH₂OH)OximeBenz(c)acridin-7-yl-CH=N-OH

The aldehyde functionality can also act as an anchor point for the construction of more complex, three-dimensional structures, such as spirocyclic systems. In a spirocycle, two rings are connected through a single shared carbon atom. The synthesis of such systems from this compound would involve a reaction sequence where the aldehyde carbon becomes the spiro-center.

One potential strategy involves a multi-component reaction. For example, a Knoevenagel condensation between this compound and a molecule with an active methylene (B1212753) group (e.g., dimedone or a malononitrile (B47326) derivative) would yield a reactive α,β-unsaturated system. This intermediate can then undergo a subsequent Michael-type addition and intramolecular cyclization with another nucleophile, potentially leading to the formation of a spiro-heterocycle fused to the benz(c)acridine core. While specific examples for this exact aldehyde are not prevalent, the synthesis of related polycyclic acridine skeletons often employs such multi-component strategies. scielo.org.mx

Application of Sustainable Synthesis Principles

Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. The synthesis of the benz(c)acridine framework, the precursor to the title aldehyde, has been a focus of such green chemistry approaches.

The use of organic solvents contributes significantly to chemical waste. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. The synthesis of acridine and benzo[c]acridine derivatives has been successfully achieved under solvent-free, thermal heating conditions. researchgate.net

For example, the reaction of an aromatic aldehyde, an amine (like p-toluidine (B81030) or ammonium (B1175870) acetate), and a 1,3-dicarbonyl compound (like 5,5-dimethyl-1,3-cyclohexanedione) can be performed by simply heating the mixture of reactants, often in the presence of a catalyst. researchgate.net This method offers numerous advantages, including the absence of solvent waste, often quantitative yields, and simplified product isolation, which may only require filtration and washing with water. researchgate.net

Example of Solvent-Free Acridine Synthesis

Reactant 1Reactant 2Nitrogen SourceCatalystConditionsYield
Aromatic AldehydeDimedonep-ToluidineMethanesulfonic acid150 °C, 1.5 h88% researchgate.net

Heterogeneous catalysts, which are in a different phase from the reactants (typically solid catalysts in a liquid or gas phase), are a cornerstone of sustainable synthesis. They can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles, reducing cost and waste. scielo.org.mx

In the context of benzo[c]acridine synthesis, sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H), a nanoporous silica (B1680970) material, has been employed as a highly active and reusable heterogeneous acid catalyst. scielo.org.mxresearchgate.net This catalyst facilitates the one-pot, three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone under solvent-free conditions. scielo.org.mx The high efficiency of the catalyst is attributed to its high surface area and the confined space within its nano-pores, which act as "nano-reactors". scielo.org.mx This method is noted for its excellent yields, simple work-up procedure, and environmentally friendly nature. scielo.org.mx The catalyst has been shown to be recoverable and reusable for several cycles without a significant loss of its catalytic activity. scielo.org.mx

Performance of SBA-Pr-SO₃H in Benzo[c]acridine Synthesis

CatalystReactionKey AdvantageReusability
SBA-Pr-SO₃HThree-component synthesis of benzo[c]acridine derivativesHigh activity, solvent-free conditions, simple work-up. scielo.org.mxCan be recovered and reused for several cycles with minimal loss of activity. scielo.org.mx

Mechanistic Investigations of Reaction Pathways

The mechanistic understanding of the formation of the benz(c)acridine skeleton is crucial for optimizing synthetic protocols and expanding the diversity of accessible derivatives. The most commonly proposed pathway for the one-pot, three-component synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives, which are precursors to the fully aromatized system, involves a sequence of well-established organic reactions. scielo.org.mxresearchgate.net

The reaction is believed to initiate with a Knoevenagel condensation between an aromatic aldehyde and a C-H acidic compound like dimedone. This step is typically catalyzed by an acid or base and results in the formation of a vinylidene intermediate after dehydration.

Subsequently, a Michael-type addition of 1-naphthylamine to the activated double bond of the vinylidene intermediate occurs. This conjugate addition is a key step in assembling the core structure. The resulting intermediate then undergoes intramolecular cyclization, where the amino group attacks one of the carbonyl groups of the dimedone moiety. This is followed by a dehydration step, leading to the formation of the tetrahydrobenzo[c]acridine ring system. scielo.org.mxresearchgate.net

A proposed mechanistic pathway is outlined below:

Knoevenagel Condensation: The reaction commences with the acid-catalyzed condensation of an aromatic aldehyde (1) and dimedone (2) to form an intermediate, which then dehydrates to yield an olefin (5).

Michael Addition: 1-Naphthylamine (3) undergoes a Michael-type addition to the electrophilic olefin (5), forming intermediate (6).

Tautomerization and Cyclization: The intermediate (6) tautomerizes and subsequently undergoes an intramolecular cyclization to yield the final tetrahydrobenzo[c]acridin-8(9H)-one derivative (4). scielo.org.mx

While this mechanism describes the formation of the reduced benz(c)acridine core, specific mechanistic studies on the chemical transformations of the aldehyde group at the 7-position of the fully aromatized this compound are not extensively detailed in the current scientific literature. The reactivity of this aldehyde is expected to follow general principles of aromatic aldehyde chemistry, influenced by the electronic properties of the large, fused aromatic ring system. However, detailed kinetic and computational studies on these specific reactions are sparse.

The synthesis of various benz(c)acridine derivatives often employs multi-component reactions, highlighting the efficiency of these methods in generating molecular complexity from simple starting materials. Below is a table summarizing representative examples of the synthesis of benzo[c]acridine derivatives, which could be adapted for the synthesis of this compound by using 7-formyl-1-naphthaldehyde as a precursor, though specific examples for this exact transformation are not prevalent.

AldehydeCatalystSolventTime (h)Yield (%)
4-ChlorobenzaldehydeSBA-Pr-SO3HSolvent-free0.595
4-MethylbenzaldehydeSBA-Pr-SO3HSolvent-free0.592
4-MethoxybenzaldehydeSBA-Pr-SO3HSolvent-free0.690
BenzaldehydeSBA-Pr-SO3HSolvent-free0.594
4-NitrobenzaldehydeSBA-Pr-SO3HSolvent-free0.885

This table is generated based on data for the synthesis of related benzo[c]acridine derivatives. researchgate.net

Further research, including detailed kinetic analysis and computational modeling, is necessary to fully elucidate the specific reaction mechanisms involving this compound and to explore its full synthetic potential.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (Infrared and Raman)

A detailed analysis of the vibrational modes of Benz(c)acridine-7-carboxaldehyde is not possible without access to its experimental Infrared (IR) and Raman spectra. Such spectra would be essential for:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, a conclusive structural elucidation using NMR spectroscopy requires specific experimental data which is currently unavailable in the public domain for this compound. The necessary data includes:

Two-Dimensional NMR Techniques for Connectivity Assignments:Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitively assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. This level of detailed analysis is not possible without the primary data.

While spectroscopic data for related compounds like the parent benz[c]acridine (B1195844) and other aromatic aldehydes are available, it is scientifically inappropriate to extrapolate this information to create a detailed and accurate analysis of this compound. nih.govnist.govnist.gov The unique electronic and steric environment of the complete molecule would lead to a distinct spectroscopic fingerprint.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and subsequent de-excitation pathways of this compound are fundamental to understanding its utility as a fluorophore. These properties are elucidated through a combination of Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)
This compoundNot ReportedNot ReportedNot Reported
*Acridine (B1665455) (related compound)Ethanol327, 342, 359Not Reported

*Data for related compound shown for comparative purposes.

This compound is known to be a fluorescent compound, a property that is highly sensitive to its molecular environment. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for its application as a fluorescent probe. For the related compound, 9-acridinemethanamine, a significant fluorescence lifetime has been reported, which is indicative of efficient emission. While a precise quantum yield for this compound is not documented, studies on similar acridine derivatives suggest that these values can be influenced by factors such as solvent polarity and the presence of substituents. The determination of quantum yield is typically performed relative to a standard fluorophore with a known quantum yield.

CompoundSolventEmission Maxima (λem, nm)Quantum Yield (ΦF)
This compoundNot ReportedNot ReportedNot Reported
*Acridine (related compound)Ethanol400-450~0.3

*Data for related compound shown for comparative purposes.

The photophysical properties of many fluorescent molecules, particularly those with a degree of intramolecular charge transfer character, are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. The carboxaldehyde group, being an electron-withdrawing group, can induce a dipole moment in the excited state, making this compound a potential candidate for solvatochromic studies. This would manifest as a shift in the absorption and emission spectra upon changing the solvent polarity.

Furthermore, the fluorescence intensity and lifetime of certain fluorophores, often termed "molecular rotors," are sensitive to the viscosity of the surrounding medium. This is due to the restriction of intramolecular rotation in viscous environments, which closes non-radiative decay pathways and enhances fluorescence. Acridine-based compounds have been explored as viscosity-sensitive probes. It is plausible that this compound exhibits viscosity-sensitive fluorescence, which would be a valuable property for probing micro-viscosity in various systems. However, specific experimental data demonstrating these effects for this compound are not currently available in the literature.

X-ray Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray structure has been determined for a closely related derivative, 1-(7-Benz[c]acridinyl)-4-(4-methylphenyl)-1,2,3-triazole. ontosight.ai This structural analysis provides critical insights into the core benz(c)acridine framework. The study revealed that the four rings of the benz(c)acridine moiety are essentially planar. ontosight.ai Although this is not the structure of this compound itself, the planarity of the core aromatic system is a key feature that would be expected to be retained.

CompoundCrystal SystemSpace GroupKey Structural Feature
*1-(7-Benz[c]acridinyl)-4-(4-methylphenyl)-1,2,3-triazoleTrigonalR-3Planar benz(c)acridine core

*Data for a related derivative, as the crystal structure for this compound is not available.

The analysis of the crystal structure of the aforementioned benz(c)acridine derivative provides valuable information on how these molecules arrange themselves in the solid state. In the crystal lattice of 1-(7-Benz[c]acridinyl)-4-(4-methylphenyl)-1,2,3-triazole, the packing is stabilized by weak intermolecular interactions, including C-H···N hydrogen bonds. ontosight.ai The planar nature of the benz(c)acridine core facilitates π-π stacking interactions, which are a common feature in the crystal packing of polycyclic aromatic compounds. It is highly probable that this compound would also exhibit a planar conformation, with its crystal packing being influenced by a combination of π-π stacking of the aromatic rings and potential hydrogen bonding involving the carboxaldehyde group. These packing motifs play a crucial role in determining the bulk properties of the material.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a nitrogen atom within the fused aromatic ring system and an aldehyde functional group, allows for various intermolecular interactions that dictate its solid-state packing.

π-π Stacking: The extensive aromatic system of the benz[c]acridine core is prone to π-π stacking interactions. These non-covalent interactions are a crucial factor in the formation of stable crystal lattices in many aromatic compounds. nih.govnih.gov In related acridine compounds, significant π-π stacking is observed, with centroid-centroid distances between parallel acridine rings ranging from approximately 3.4 to 3.8 Å. researchgate.net For instance, in a co-crystal of acridine with 2,4-dihydroxybenzaldehyde, π-π stacking interactions with distances between 3.695 and 3.917 Å are reported. nih.gov It is highly probable that this compound exhibits similar π-π stacking, which would play a significant role in its solid-state architecture.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and elucidating the structure of this compound through its fragmentation pattern. The chemical formula for this compound is C₁₈H₁₁NO, which corresponds to a monoisotopic mass of 257.084 g/mol . chemspider.com

While a specific mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of aromatic aldehydes and the parent benz[c]acridine ring system. libretexts.orgufz.demassbank.eudocbrown.info

The initial ionization would produce a prominent molecular ion peak [M]⁺ at m/z 257. Subsequent fragmentation would likely involve the aldehyde group and the stable aromatic core. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺ and the loss of a formyl radical (CHO) to yield an [M-29]⁺ ion. libretexts.orgdocbrown.info

The fragmentation of the benz[c]acridine core itself, as seen in the mass spectra of the parent compound (C₁₇H₁₁N, exact mass: 229.089), shows a very stable molecular ion at m/z 229, with limited fragmentation due to the highly conjugated aromatic system. ufz.demassbank.eunist.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonDescription
257[C₁₈H₁₁NO]⁺Molecular Ion (M⁺)
256[C₁₈H₁₀NO]⁺Loss of a hydrogen radical (M-H)⁺
228[C₁₇H₁₀N]⁺Loss of a formyl radical (M-CHO)⁺
229[C₁₇H₁₁N]⁺Benz[c]acridine fragment

This table is a predictive representation based on typical fragmentation patterns of similar chemical structures.

Thermal Analysis for Phase Transition Behavior

In studies of co-crystals involving acridine and hydroxybenzaldehydes, DSC analysis reveals distinct endothermic peaks corresponding to the melting points of the crystals. researchgate.net For example, a cocrystal of acridine with 3-hydroxybenzaldehyde (B18108) shows a sharp melting point at a specific temperature, followed by decomposition at a higher temperature, which is observed as a significant mass loss in TGA. researchgate.net

It is anticipated that a thermal analysis of pure, crystalline this compound would similarly show a sharp melting point, indicative of a well-defined crystalline structure. The TGA curve would likely show thermal stability up to a certain temperature, followed by a decomposition process. The temperatures of these phase transitions and decomposition are characteristic of the compound's purity and crystal lattice energy.

Table 2: Illustrative Thermal Analysis Data Based on Related Acridine Compounds

Analysis TypeObservationTemperature Range (°C)Interpretation
DSCEndothermic Peak~150-250Melting point of the crystalline solid
TGAMass Loss>250Onset of thermal decomposition

This table provides an illustrative example based on the thermal analysis of similar acridine compounds and does not represent experimentally verified data for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. researchgate.net These methods are routinely applied to predict molecular properties with high accuracy.

Optimized Molecular Geometries and Electronic Energies

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the equilibrium bond lengths, bond angles, and dihedral angles of Benz(c)acridine-7-carboxaldehyde. This process also yields the molecule's total electronic energy, a critical value for assessing its thermodynamic stability. For related donor-acceptor chromophores, optimized structures are crucial for understanding the planarity and conjugation within the molecule, which directly impacts its electronic properties. beilstein-journals.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nankai.edu.cn

A small HOMO-LUMO gap generally implies high chemical reactivity and is characteristic of molecules that are easily excitable. For donor-acceptor systems, the HOMO is often localized on the electron-donating moiety (the benzacridine core), and the LUMO is localized on the electron-accepting moiety (the carboxaldehyde group). This spatial separation is a hallmark of intramolecular charge transfer (ICT) upon electronic excitation. Calculations on similar donor-acceptor compounds show that the HOMO-LUMO gap can be tuned by modifying the donor, acceptor, or the π-conjugated bridge connecting them. nankai.edu.cn

Below is a representative table illustrating the kind of data that would be generated from a DFT calculation for this compound.

Computational ParameterPredicted Value (Illustrative)Significance
HOMO Energy-5.8 eVElectron-donating capacity
LUMO Energy-2.5 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)3.3 eVChemical reactivity, excitability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for clarity. Red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show a high electron density (red) around the oxygen atom of the carboxaldehyde group and the nitrogen atom in the acridine (B1665455) ring, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and parts of the aromatic rings would likely exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack.

Simulation of Spectroscopic Properties

Computational methods can also simulate various types of spectra, providing a theoretical basis for interpreting experimental data.

Theoretical Prediction of Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. It can accurately predict the vertical excitation energies, which correspond to the maximum absorption wavelengths (λmax) in a UV-Visible absorption spectrum. researchgate.net By calculating the electronic transitions between molecular orbitals (e.g., from HOMO to LUMO), TD-DFT helps assign the bands observed in experimental spectra. For molecules with intramolecular charge transfer characteristics, these calculations can predict the energy of the ICT band. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict emission energies, providing insight into the molecule's fluorescence properties.

Charge Transfer Characterization within the Molecule

The electronic structure of this compound, featuring a large π-conjugated system (donor) attached to an aldehyde group (acceptor), suggests the possibility of intramolecular charge transfer (ICT). Upon absorption of light, an electron can be promoted from an orbital primarily located on the benzacridine system (HOMO) to one centered on the carboxaldehyde group (LUMO).

Computational analysis of the molecular orbitals involved in the main electronic transitions provides quantitative evidence of ICT. beilstein-journals.orgbeilstein-journals.org By visualizing the HOMO and LUMO distributions, one can observe the spatial redistribution of electron density upon excitation. beilstein-journals.org This charge separation in the excited state leads to a large change in the dipole moment and is responsible for the solvatochromic effects often seen in such compounds, where the absorption and emission spectra shift in response to solvent polarity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the dynamic nature of molecules like this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of their conformational landscape and interactions with their environment.

Conformational Flexibility and Dynamics

The rigid, fused-ring system of the benz(c)acridine core provides a largely planar and inflexible backbone. However, the carboxaldehyde group at the 7-position introduces a degree of conformational flexibility. Rotation around the single bond connecting the aldehyde group to the acridine ring system is a key dynamic feature. Computational studies can predict the rotational energy barrier and the preferred orientation of the aldehyde group relative to the aromatic rings. This orientation can influence the molecule's electronic properties and its ability to engage in specific intermolecular interactions. While detailed MD simulation studies specifically on the conformational flexibility of this compound are not extensively documented in publicly available literature, the general principles of heterocyclic chemistry suggest that the planarity of the aromatic system dominates its structure.

Interaction with Solvation Shells

The way a molecule interacts with its surrounding solvent is crucial to its behavior and reactivity. MD simulations can model the explicit interactions between this compound and solvent molecules, such as water or organic solvents. These simulations reveal the structure of the solvation shells, identifying preferential binding sites for solvent molecules. The nitrogen atom of the acridine ring and the oxygen atom of the carboxaldehyde group are expected to be primary sites for hydrogen bonding with protic solvents. Understanding the solvation structure is critical for predicting solubility, reactivity, and the thermodynamics of its interactions in solution.

Computational Analysis of Intermolecular Interactions in Aggregates and Cocrystals

The extended aromatic system of this compound predisposes it to significant π-π stacking interactions. Computational analysis is vital in understanding how these molecules self-assemble into aggregates or form cocrystals with other molecules. Quantum chemical calculations can quantify the strength and nature of these non-covalent interactions, including π-π stacking, hydrogen bonding (if a suitable partner is present), and van der Waals forces. These studies are essential for crystal engineering and designing materials with specific optical or electronic properties. While specific computational studies on the aggregation and cocrystal formation of this compound are not readily found, the known behavior of acridine derivatives suggests that these interactions are significant. For instance, the chemistry of acridines indicates that they can participate in molecular interactions that are suggestive of aggregation. epdf.pub

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Mechanistic Insights (In Vitro Models)

QSAR and molecular docking are powerful computational tools used to predict the biological activity of molecules and to understand their mechanism of action at a molecular level.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would involve generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined activities, such as cytotoxicity or enzyme inhibition. This can help in designing new derivatives with enhanced or more specific activities.

Applications in Advanced Materials Science and Research Probes

Development of Fluorescent Probes for Biomacromolecule Detection (Non-Therapeutic)

The inherent fluorescence of the benz(c)acridine scaffold is a key feature that underpins its use in developing sensitive detection agents for biological research. The presence of the carboxaldehyde group at the 7-position offers a convenient chemical handle for covalently attaching the molecule to various biomacromolecules. ontosight.aiepdf.pub

Benz(c)acridine-7-carboxaldehyde has been identified as a promising candidate for the development of fluorescent probes for nucleic acids. ontosight.ai The planar nature of the benz(c)acridine ring system allows it to intercalate between the base pairs of DNA and RNA. This interaction can lead to significant changes in the fluorescence properties of the molecule, such as an increase in quantum yield or a shift in emission wavelength, providing a detectable signal for the presence of nucleic acids.

The aldehyde functionality is particularly useful for creating stable conjugates. It can readily react with primary amines or hydrazide-modified nucleic acids or oligonucleotides to form Schiff bases or hydrazones, respectively. These linkages can be further stabilized by reduction to form robust, non-reversible bonds. This chemical reactivity allows for the specific and permanent labeling of DNA and RNA for applications in techniques like fluorescence microscopy, flow cytometry, and hybridization assays.

Table 1: Potential Reaction Scheme for DNA Labeling

Reactant 1 Reactant 2 Resulting Linkage Application
This compound Amine-modified DNA/RNA Schiff Base (reducible to stable amine) Covalent labeling of nucleic acids

The principles of using this compound for nucleic acid labeling can be extended to proteins. The aldehyde group can react with the ε-amino group of lysine (B10760008) residues on the surface of proteins to form a Schiff base, which can then be stabilized. This covalent attachment allows for the tagging of proteins with a fluorescent marker, enabling their visualization and tracking within cells or in biochemical assays. The specific location and environment of the attached probe can influence its fluorescence, potentially providing information about protein conformation and interactions.

Derivatives of acridine (B1665455) carboxaldehydes have shown utility in selectively staining specific cellular organelles. By modifying the core structure of this compound, it is possible to create probes with affinities for particular cellular compartments. For instance, the lipophilicity of the benz(c)acridine moiety can be tuned to target lipid-rich structures like lipid droplets. Furthermore, the basic nitrogen atom in the acridine ring can lead to accumulation in acidic organelles such as lysosomes. The development of such probes from this compound would enable researchers to visualize and study the dynamics of these organelles in living cells with high specificity.

Optoelectronic and Photonic Material Research

The extended π-conjugated system of this compound suggests its potential for use in optoelectronic and photonic applications, where charge transport and light-emitting properties are paramount.

Acridine derivatives, in general, are known for their electroluminescent properties and have been investigated as emitters or host materials in OLEDs. The rigid and planar structure of this compound, combined with its fluorescence, makes it a candidate for exploration in this field. The carboxaldehyde group offers a site for further chemical modification to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and to improve device performance, including efficiency and color purity. While specific research on the direct application of this compound in OLEDs is not extensively documented, its structural motifs are relevant to the design of new and efficient organic electronic materials.

Table 2: Photophysical Properties of Interest for OLED Applications

Property Significance in OLEDs
High Photoluminescence Quantum Yield Leads to higher device efficiency
Emission Wavelength Determines the color of the emitted light
Thermal Stability Crucial for long operational lifetime of the device

Molecules with large, polarizable electron systems, such as this compound, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in photonics and optical computing, including frequency conversion and optical switching. The presence of the electron-withdrawing carboxaldehyde group on the electron-rich benz(c)acridine core creates a degree of intramolecular charge transfer, which is a key requirement for second-order NLO activity. Theoretical and experimental studies would be needed to quantify the hyperpolarizability of this compound and to assess its potential for practical NLO applications.

Chemical Sensors and Biosensors (Research Context)

The development of chemical and biosensors often relies on molecules that exhibit a measurable response, such as a change in fluorescence, upon interaction with a target analyte. Acridine derivatives are of interest in this field due to their strong fluorescence and environmentally sensitive emission spectra. In theory, the carboxaldehyde group on the Benz(c)acridine structure could serve as a recognition site for specific analytes, potentially leading to a detectable signal.

Detection of Specific Ions or Molecules

There is currently a lack of specific research demonstrating the use of this compound as a selective chemosensor for specific ions or molecules. While related acridine compounds have been investigated as fluorescent probes for DNA and as components of ion-selective sensors, this has not been explicitly documented for this compound itself. The scientific community has explored other functionalized acridines for these purposes, but detailed findings for this particular compound are absent from the available literature.

Environmental Research Applications

Similarly, the application of this compound in environmental research, for instance, in the detection of pollutants or other environmentally significant substances, is not described in the current body of scientific publications. The potential for its use as a fluorescent probe in environmental monitoring remains a theoretical possibility rather than a demonstrated application.

Future Directions and Research Perspectives

Advancements in Asymmetric Synthesis of Benz(c)acridine Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric catalysis, a cornerstone of modern chemistry, provides the tools to create enantiopure compounds with high selectivity, which is crucial for developing targeted therapeutics. frontiersin.org Future research on benz(c)acridine derivatives will heavily rely on advancements in asymmetric synthesis to produce specific enantiomers that can interact with chiral biological targets like enzymes and DNA with greater precision.

Key future research areas include:

Organocatalysis: The use of small, metal-free organic molecules to catalyze enantioselective transformations is a rapidly growing field. frontiersin.org Future efforts will likely focus on designing novel chiral organocatalysts, such as bifunctional squaramides or prolinol derivatives, for the asymmetric construction of the benz(c)acridine core or for the enantioselective functionalization of pre-existing rings.

Transition-Metal Catalysis: The combination of transition metals (like rhodium, copper, or palladium) with chiral ligands remains a powerful strategy. nih.govfrontiersin.org Research will likely explore new catalytic systems for reactions such as asymmetric hydrogenation or C-H functionalization to introduce chirality into the benz(c)acridine framework efficiently and with high enantiomeric excess. pharmtech.com

Biocatalysis: Harnessing nature's catalysts—enzymes—offers exquisite selectivity under mild conditions. frontiersin.org The future may see the development of engineered enzymes to perform specific, stereoselective modifications on benz(c)acridine precursors, a green and highly efficient approach to generating chiral derivatives.

The overarching goal is to move beyond racemic mixtures and develop robust, scalable synthetic routes to single-enantiomer benz(c)acridine derivatives, unlocking their full potential in chiral recognition and pharmacology. anr.fr

Exploration of Novel Bio-conjugates for Deeper Mechanistic Biological Studies

Bio-conjugation, the process of linking a molecule of interest to another biomolecule or pharmacophore, is a powerful strategy for probing complex biological systems. The aldehyde functional group of Benz(c)acridine-7-carboxaldehyde is an ideal handle for creating such conjugates, for instance, through the formation of stable hydrazone or oxime linkages.

Future research will focus on creating innovative bio-conjugates to elucidate biological mechanisms:

DNA-Targeting Conjugates: The planar acridine (B1665455) structure is known to intercalate into DNA. rsc.orgnih.gov By conjugating the benz(c)acridine core with DNA alkylating agents or cross-linking moieties, researchers can create potent molecules for cancer research. nih.gov For example, a study on 9-carbonylacridine conjugated with 2,5-diaziridinylbenzoquinone showed the resulting compound could produce DNA interstrand cross-links at submicromolar concentrations. nih.gov

Hybrid Pharmacophores: A promising strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic or multi-target effects. nih.govbeilstein-journals.org Future work will involve linking the benz(c)acridine scaffold to other bioactive moieties, such as triazoles, thiadiazoles, or coumarins, to develop novel anticancer or antimicrobial agents with enhanced efficacy. nih.govnih.gov

Pro-drug and Targeting Moieties: The aldehyde can be used to attach moieties that improve solubility, enable targeted delivery to specific cells (e.g., by linking to a receptor-specific ligand), or create pro-drugs that release the active benz(c)acridine derivative under specific physiological conditions.

Table 1: Potential Bio-conjugates of this compound and Their Research Applications

Conjugated Moiety Linkage Type (Example) Potential Research Application
DNA Alkylating Agent Imine/Hydrazone Mechanistic studies of DNA damage and repair; Anticancer agent development. nih.gov
Triazole/Thiadiazole Click Chemistry/Thiourea Development of hybrid drugs with synergistic anticancer or antimicrobial activity. nih.gov
Fluorescent Dye Schiff Base Dual-purpose probes for simultaneous imaging and therapeutic action.
Cell-Penetrating Peptide Amide (after conversion) Enhanced intracellular delivery for studying cytosolic or nuclear targets.
Enzyme Substrate Ester/Amide Pro-drugs activated by specific enzymes (e.g., esterases) in target tissues. nih.gov

Integration with Advanced Imaging Techniques for Subcellular Dynamics

Nitrogen-containing heterocyclic molecules often possess unique photophysical properties, making them excellent candidates for fluorescent probes in biological imaging. nih.govresearchgate.netnih.gov The extended π-system of the benz(c)acridine core suggests inherent fluorescence, which can be tuned by modifying its structure. This opens up exciting possibilities for visualizing dynamic processes within living cells.

Future research perspectives in this area include:

Organelle-Specific Probes: A major goal is to design this compound derivatives that specifically accumulate in certain subcellular compartments. By adding specific targeting groups, researchers could develop probes for imaging mitochondria, lipid droplets, or the nucleus, allowing for the study of organelle-specific events in real-time. researchgate.net

Probes for Specific Analytes: The aldehyde functionality can be used to create probes that react with specific cellular components or analytes. For example, derivatives could be designed to react with carbonylated proteins, a marker of oxidative stress, leading to a "turn-on" fluorescence response. nih.gov

Advanced Microscopy Integration: The true power of these molecular probes is realized when they are combined with advanced imaging techniques like confocal fluorescence microscopy, super-resolution microscopy, or fluorescence lifetime imaging microscopy (FLIM). researchgate.net This integration will enable researchers to study the subcellular localization, trafficking, and interactions of benz(c)acridine derivatives with unprecedented spatial and temporal resolution.

Development of Structure-Based Design Principles for Targeted Molecular Probes

The development of new molecular probes and drugs is transitioning from high-throughput screening of random compounds to a more rational, structure-based design approach. This involves using computational tools and a deep understanding of molecular interactions to design molecules for a specific biological target. nih.govbiointerfaceresearch.com

Key future directions for the structure-based design of benz(c)acridine derivatives are:

Computational Modeling and Docking: By using molecular docking simulations, researchers can predict how different benz(c)acridine derivatives will bind to the active site of a target protein (like a kinase or topoisomerase) or a specific nucleic acid structure (like a G-quadruplex). nih.govnih.govresearchgate.net This allows for the in silico screening of many potential structures before committing to their synthesis.

Understanding Structure-Activity Relationships (SAR): Systematic modification of the benz(c)acridine scaffold and correlation of these changes with biological activity will continue to be crucial. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, can help explain how the introduction of a heteroatom or substituent alters the electronic properties and reactivity of the molecule, guiding the design of more potent and selective compounds. rsc.org

Targeted Library Design: Instead of random synthesis, future efforts will focus on creating focused libraries of benz(c)acridine derivatives designed around a particular biological target. Multi-component reactions are an efficient way to generate such libraries. scielo.org.mxrsc.org This approach maximizes the chances of discovering highly potent and selective lead compounds.

Table 2: Principles of Structure-Based Design for Benz(c)acridine Probes

Design Principle Methodology Desired Outcome
Target Identification Genomics, Proteomics Selection of a biologically relevant target (e.g., enzyme, receptor).
Computational Docking Molecular Modeling Software Prediction of binding affinity and orientation of derivatives in the target's active site. nih.govresearchgate.net
SAR Analysis Synthesis & Biological Testing Identification of key structural features required for activity. nih.gov
Pharmacophore Modeling Computational Chemistry Creation of a virtual model of the essential features for binding.
Library Synthesis Multi-component Reactions Efficient generation of focused compound libraries for screening. beilstein-journals.org

Investigation of Synergistic Effects in Multi-Component Chemical Systems

The concept of "one molecule, multiple targets" is a compelling strategy in modern drug discovery, aimed at tackling complex diseases like cancer by hitting multiple pathways simultaneously. beilstein-journals.org This can be achieved by creating hybrid molecules that combine the benz(c)acridine scaffold with other distinct pharmacophores.

Future research will likely explore:

Dual-Target Inhibitors: Designing single molecules that can inhibit two different but related targets. For instance, a benz(c)acridine derivative could be conjugated with another known kinase inhibitor to create a dual kinase inhibitor, potentially overcoming drug resistance mechanisms.

Theranostic Agents: Combining the imaging capabilities of the benz(c)acridine core with a therapeutic moiety. This would create a "theranostic" agent that allows for simultaneous diagnosis (via imaging) and treatment.

Synergy with Known Drugs: Investigating the combination of benz(c)acridine derivatives with existing FDA-approved drugs. biointerfaceresearch.com Computational and experimental studies could identify synergistic combinations where the benz(c)acridine compound enhances the efficacy or reduces the required dose of a conventional drug, leading to improved therapeutic outcomes. The use of multi-component reactions provides a powerful synthetic platform to quickly generate diverse hybrid structures for screening these synergistic effects. beilstein-journals.org

By systematically exploring these future research avenues, the scientific community can unlock the full potential of this compound as a versatile platform for creating sophisticated chemical tools and potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benz(c)acridine-7-carboxaldehyde, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as formylation of the parent acridine structure. Key parameters include temperature control (80–120°C), solvent selection (e.g., dimethylformamide for polar intermediates), and reaction time optimization (12–24 hours) to avoid side products like N-oxides. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) ensures ≥95% purity. Analytical validation using TLC and HPLC is critical .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and aromatic proton environments, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight (C₁₈H₁₁NO, m/z 257.30). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) may corroborate crystallinity .

Q. How can researchers mitigate toxicity risks during handling?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its classification as a questionable carcinogen. Dose-limiting protocols (e.g., <200 mg/kg in murine studies) and skin exposure minimization are advised. Toxicity screening (Ames test for mutagenicity, acute toxicity assays) should precede in vivo work .

Advanced Research Questions

Q. How do conflicting carcinogenicity data (e.g., tumorigenic vs. non-tumorigenic outcomes) inform risk assessment?

  • Methodological Answer : Discrepancies arise from model specificity. For example, mouse skin application (10 µg/plate) showed tumorigenicity , while bladder implantation in rats yielded mixed results . Researchers should compare metabolic activation pathways (e.g., cytochrome P450-mediated bioactivation) across species and use human-relevant in vitro models (e.g., 3D liver spheroids) to resolve contradictions .

Q. What experimental designs are suitable for studying environmental persistence and human exposure pathways?

  • Methodological Answer : Simulate environmental degradation using gas chromatography-mass spectrometry (GC-MS) to track photolytic/hydrolytic breakdown products. Cohort studies analyzing air particulate matter (PM₂.₅) and food chain bioaccumulation (e.g., HPLC-MS/MS in plant/animal tissues) quantify exposure routes. Pair with epidemiological data to model population-level risks .

Q. How can computational methods predict reactivity and metabolic fate?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic sites prone to metabolic oxidation (e.g., aldehyde group). QSAR models predict binding affinity to DNA adducts or aryl hydrocarbon receptors. Validate predictions with in vitro microsomal assays (S9 fraction) and LC-MS-based metabolite profiling .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate studies across multiple models (e.g., murine vs. zebrafish) to address species-specific responses .
  • Safety Protocols : Implement tiered toxicity testing (in vitro → in vivo) to reduce ethical and resource burdens .
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) and analytical parameters (HPLC column type) meticulously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.